Alprenoxime
Description
Contextualization of (E)-Alprenoxime within Oxime Chemistry
(E)-Alprenoxime belongs to the class of organic compounds known as oximes. Oximes are characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. medchemexpress.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govresearchgate.net This reaction is a cornerstone of organic synthesis, valued for its reliability and the diverse reactivity of the resulting oxime products. nih.gov Oximes can be converted into a variety of other functional groups, including amines and nitriles, and are used as intermediates in significant industrial processes like the Beckmann rearrangement. medchemexpress.com
The oxime functional group is pivotal in medicinal chemistry, appearing in a range of biologically active compounds. nih.gov Oxime ethers, a closely related family of compounds to which (E)-Alprenoxime can be conceptually linked, have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, and antidepressant properties. mdpi.com
Isomeric Relationship and Significance of the (E)-Configuration in Alprenoxime (B1664800) Derivatives
A key feature of many oximes is the potential for geometric isomerism around the carbon-nitrogen double bond, leading to the formation of (E) and (Z) isomers. medchemexpress.com The terms (E) and (Z) are used to describe the spatial arrangement of substituents around the double bond. In the case of an aldoxime, an older terminology of 'syn' and 'anti' was used to denote whether the R group was closer to or further from the hydroxyl group, respectively. medchemexpress.com
The specific configuration, whether (E) or (Z), can have a profound impact on the chemical and physical properties of the molecule, as well as its biological activity. The distinct spatial arrangement of the atoms in (E) and (Z) isomers can lead to differences in their interaction with biological targets such as enzymes and receptors. For instance, in a series of aromatic oxime O-ethers, the (E)-isomer, where the aryl substituent is on the opposite side of the ammonium (B1175870) ether substituent, consistently exhibited higher anticholinergic potency. nih.gov In the context of alprenolol (B1662852), the parent compound of this compound, the (S)-enantiomer is known to be significantly more active as a beta-blocker than the (R)-enantiomer. mdpi.com While (E)-Alprenoxime is an isomer of this compound, detailed comparative studies on the specific biological activities of the (E) and (Z) isomers of this compound are not extensively documented in publicly available literature.
Historical Trajectory and Contemporary Research Focus on (E)-Alprenoxime and Related Compounds
Research into beta-adrenergic blocking agents, such as alprenolol, has a long history. Alprenolol itself is a well-established non-selective beta-blocker. nih.gov The development of prodrugs, like this compound, represents a strategy to improve the therapeutic properties of the parent drug. While the initial synthesis and study of beta-blocker oximes were reported in the 1970s, specific research focusing on the individual (E) and (Z) isomers of this compound is less prevalent in the literature. oup.comnih.gov
Contemporary research on related compounds often focuses on the development of stereoselective synthesis methods and the evaluation of the pharmacological profiles of individual isomers. researchgate.netnih.gov For many beta-blockers, it has been established that one enantiomer is responsible for the majority of the therapeutic effect. researchgate.net This has driven the development of methods to produce enantiomerically pure drugs. While detailed research findings on the specific synthesis and biological evaluation of (E)-Alprenoxime are not widely published, the broader field of oxime and oxime ether chemistry continues to be an active area of investigation for new therapeutic agents. mdpi.com
Interactive Data Tables
Table 1: Chemical Properties of Alprenolol
| Property | Value | Source |
| Molecular Formula | C15H23NO2 | nih.gov |
| Molecular Weight | 249.35 g/mol | nih.gov |
| IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | nih.gov |
| Description | Secondary alcohol, beta-adrenergic antagonist | nih.gov |
Table 2: General Spectroscopic Features of Oximes
| Spectroscopic Technique | Characteristic Bands/Signals | Source |
| Infrared (IR) Spectroscopy | ~3600 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch), ~945 cm⁻¹ (N-O stretch) | medchemexpress.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts are highly dependent on the specific structure and solvent. | nih.gov |
Structure
3D Structure
Propriétés
IUPAC Name |
(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSSGNEFUEPA-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125720-84-5 | |
| Record name | ALPRENOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6X5L4LHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of E Alprenoxime
Established Synthetic Pathways for (E)-Alprenoxime
The creation of (E)-Alprenoxime is not a direct, single-step process from its parent compound, alprenolol (B1662852). It requires a two-step synthetic sequence involving an intermediate ketone.
Oxidation of Alprenolol to Alprenolone : The first step is the oxidation of the secondary alcohol group in the alprenolol side chain to a ketone. This transformation yields the key intermediate, alprenolone. Standard oxidation methods, such as Swern oxidation, which uses dimethyl sulfoxide (B87167) activated by an electrophile, are suitable for this conversion, effectively changing the hydroxyl group to a carbonyl group without affecting other parts of the molecule. wikipedia.org
Oximation of Alprenolone : The resulting ketone, alprenolone, is then converted to the oxime. This is achieved through a condensation reaction with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride (NH₂OH·HCl). wikipedia.org The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the ketone's carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. wikipedia.org
The general reaction scheme is presented below: Step 1: Alprenolol → Alprenolone (Oxidation) Step 2: Alprenolone + NH₂OH → Alprenoxime (B1664800) (Condensation)
The table below outlines typical conditions for the oximation step, based on general procedures for converting ketones to ketoximes.
Table 1: General Reaction Conditions for Oximation of Ketones
| Parameter | Description |
|---|---|
| Reactants | Ketone (e.g., Alprenolone), Hydroxylamine Hydrochloride |
| Catalyst/Base | Sodium Acetate, Sodium Carbonate, or an organic base like Pyridine to neutralize HCl released. |
| Solvent | Typically a protic solvent like Ethanol or an aqueous mixture. |
| Temperature | Varies from room temperature to reflux, depending on the reactivity of the ketone. |
| Reaction Time | Can range from one to several hours. |
Stereoselective Synthesis and Isomeric Control Techniques
Because the nitrogen substituents on the C=N double bond of this compound are different (a hydroxyl group and the lone pair), and the carbon substituents are different (an isopropylaminomethyl group and an o-allylphenyl group), the molecule can exist as two distinct geometric isomers: (E) and (Z). wikipedia.org The (E) isomer (from the German entgegen, meaning "opposite") has the hydroxyl group on the opposite side of the larger carbon substituent, while the (Z) isomer (zusammen, "together") has it on the same side.
Controlling the stereochemical outcome of the oximation reaction is crucial for isolating the desired (E)-Alprenoxime. The ratio of E/Z isomers can be influenced by several factors, including the choice of catalyst and the reaction temperature. researchgate.netthieme-connect.com Research on the stereoselective synthesis of various oximes has shown that specific catalytic systems can strongly favor the formation of one isomer over the other. thieme-connect.com For instance, certain metal salts have been demonstrated to provide high stereoselectivity. researchgate.net
Table 2: Catalytic Systems for Stereoselective Oxime Synthesis
| Catalyst System | Favored Isomer | Reaction Conditions | Rationale |
|---|---|---|---|
| K₂CO₃ (Potassium Carbonate) | Z-Isomer | Mild, often solid-state or in specific solvents. thieme-connect.comresearchgate.net | The base is believed to influence the transition state of the elimination step, favoring the kinetically controlled Z-product. researchgate.net |
| CuSO₄ (Copper (II) Sulfate) | E-Isomer | Mild, often solid-state conditions. researchgate.netthieme-connect.com | The metal ion can coordinate with the reactants, directing the stereochemical pathway toward the thermodynamically more stable E-product. thieme-connect.com |
This data is based on model systems and illustrates general principles that can be applied to the synthesis of (E)-Alprenoxime.
Prodrug Strategies and Chemical Delivery System Design for Ocular and Systemic Applications
(E)-Alprenoxime and its derivatives serve as excellent examples of prodrug design, particularly for ocular drug delivery. mdpi.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach is used to overcome issues like poor solubility, instability, or non-specific drug action.
The primary prodrug strategy involving this compound is a sequential chemical delivery system . mdpi.com
Administration : An oxime derivative (such as a stable methoxime) is formulated for topical application to the eye. This compound is chemically stable in the formulation.
Bioactivation (Step 1 - Hydrolysis) : Upon administration, enzymes present in the eye (e.g., in the iris-ciliary body) hydrolyze the oxime's C=N bond, converting the prodrug back into the ketone intermediate, alprenolone. organic-chemistry.org
Bioactivation (Step 2 - Reduction) : The same ocular tissues contain reductase enzymes that subsequently reduce the ketone group of alprenolone back to the secondary alcohol, releasing the active drug, alprenolol, directly at its site of action.
This site-specific activation minimizes systemic exposure to the drug, thereby reducing potential side effects. Other prodrug approaches for β-blockers have also been explored to improve properties for systemic delivery, such as enhancing lipophilicity to improve absorption after oral administration. google.com
Table 3: Prodrug Strategies for Alprenolol Delivery
| Prodrug Type | Rationale | Mechanism of Action | Application |
|---|---|---|---|
| Oxime Derivative | Site-specific delivery, improved stability in formulation. | Sequential enzymatic hydrolysis to ketone, followed by reduction to active alprenolol in ocular tissue. | Ocular (e.g., for glaucoma) |
| Ester Prodrug | Increased lipophilicity, improved absorption. | Hydrolysis by esterase enzymes in plasma and tissues to release the parent drug. mdpi.com | Systemic |
| Polymer Conjugate | Sustained release, localized delivery. | Covalent linkage to a biodegradable polymer matrix; drug is released as the polymer degrades. mdpi.com | Localized/Implantable |
Synthesis and Characterization of Novel (E)-Alprenoxime Analogues and Derivatives
The synthesis of analogues and derivatives of (E)-Alprenoxime is driven by the need to investigate structure-activity relationships (SAR) and develop new compounds with potentially improved pharmacological profiles. researchgate.net These modifications typically target different parts of the alprenolol scaffold.
Aromatic Ring Modification : Altering or replacing the o-allylphenyl group to explore how changes in aromatic electronics and sterics affect receptor binding.
Amino Group Substitution : Replacing the isopropyl group on the nitrogen atom with other alkyl or arylalkyl moieties. This can influence receptor selectivity and potency.
Side Chain Derivatization : A patent describes the synthesis of an amino-alprenolol derivative where the allyl group is modified, allowing for conjugation to other molecules, such as biotin, for use in diagnostic assays. google.com
The structural confirmation of these new compounds is essential and relies on a suite of modern analytical techniques.
| High-Performance Liquid Chromatography (HPLC) | Used to purify the synthesized compounds and to assess their purity. |
Molecular Interactions and Receptor Pharmacology of E Alprenoxime
Ligand-Receptor Binding Profiles of (E)-Alprenoxime
The primary pharmacological action of (E)-Alprenoxime is realized through its conversion to alprenolol (B1662852), which then interacts with various receptors.
Interaction with Beta-Adrenergic Receptors: Antagonistic Properties and Catecholamine Blockade
The principal mechanism of action for (E)-Alprenoxime is the beta-adrenergic blockade produced by its active metabolite, alprenolol. (E)-Alprenoxime is specifically designed for site-specific delivery, for example to the eye, where it is converted by local enzymes such as hydrolases and reductases into alprenolol. ncats.io This active metabolite then acts as an antagonist at beta-adrenergic receptors.
This antagonism blocks the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at these receptor sites. Studies have evaluated this beta-blocking activity by measuring its effect against tachycardia induced by isoprenaline, a beta-adrenergic agonist. When administered intravenously, (E)-Alprenoxime demonstrated a transient and brief beta-blocking activity, in contrast to alprenolol, which produces a significant and long-lasting blockade. This supports the design of (E)-Alprenoxime as a prodrug with weak systemic beta-adrenergic blocking activity, thereby reducing systemic side effects such as bradycardia (a slow heart rate). ncats.io
Assessment of Receptor Selectivity and Affinity Across Different Receptor Subtypes
There is a lack of specific data in the available search results concerning the receptor selectivity and binding affinity of the (E)-Alprenoxime molecule itself across different receptor subtypes. Its pharmacological activity is characterized by its conversion to alprenolol. Alprenolol is known as a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors. However, quantitative data (such as Kᵢ or IC₅₀ values) detailing the binding profile of (E)-Alprenoxime at various nicotinic or adrenergic receptor subtypes is not available in the reviewed literature.
Interactive Data Table: Receptor Interaction Profile of (E)-Alprenoxime Data on direct receptor affinity and selectivity for (E)-Alprenoxime is not available in the reviewed scientific literature. The table reflects the properties of its active metabolite, Alprenolol.
| Compound | Receptor Target | Action | Selectivity |
|---|---|---|---|
| (E)-Alprenoxime | Beta-Adrenergic Receptors (via Alprenolol) | Antagonist | Non-selective |
Mechanisms of Action at the Cellular and Subcellular Levels
Signaling Pathway Modulation by (E)-Alprenoxime
The available research focuses on the systemic and organ-level effects of (E)-Alprenoxime as a prodrug and does not provide detailed information on its direct modulation of specific intracellular signaling pathways. The downstream cellular effects are presumed to be those of alprenolol, which, by blocking beta-adrenergic receptors, inhibits the activation of adenylyl cyclase and subsequent production of the second messenger cyclic AMP (cAMP). This pathway is a hallmark of beta-adrenergic signaling. However, specific studies detailing this cascade as initiated by (E)-Alprenoxime are not present in the search results.
Ion Channel Gating and Protein Interaction Studies
There is no information available in the provided search results regarding studies on the effects of (E)-Alprenoxime on ion channel gating or its specific interactions with proteins, other than the metabolic enzymes (hydrolases and reductases) responsible for its conversion to alprenolol. ncats.io
Comparative Analysis of Receptor Binding and Efficacy with Alprenoxime (B1664800) Isomers and Analogues
The biological activity of this compound is contingent upon its metabolic conversion to alprenolol. Therefore, the comparative analysis must consider both the direct interaction of the this compound isomers with receptors and the stereochemistry of the resulting alprenolol. It is the (S)-enantiomer of alprenolol that is responsible for the majority of the beta-blocking activity.
Research on the optical isomers of alprenolol has demonstrated this stereoselectivity. Although direct binding data for (E)-Alprenoxime is scarce, it is hypothesized that any direct interaction with beta-adrenergic receptors would be significantly weaker than that of alprenolol. The primary role of this compound is to act as a prodrug, being enzymatically converted to alprenolol in the target tissue.
To illustrate the expected differences in receptor affinity based on the active metabolite, alprenolol, a hypothetical data table is presented below. This table reflects the typical binding affinities of alprenolol for β1 and β2 adrenergic receptors. The values for (E)-Alprenoxime and (Z)-Alprenoxime are posited to be significantly higher (indicating lower affinity) as they are the prodrug forms.
Hypothetical Comparative Receptor Binding Affinities (Ki in nM)
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) |
| (E)-Alprenoxime | >1000 | >1000 |
| (Z)-Alprenoxime | >1000 | >1000 |
| (S)-Alprenolol | 1.8 | 0.8 |
| (R)-Alprenolol | ~180 | ~80 |
| Alprenolol (racemic) | ~3.6 | ~1.6 |
Note: This table is illustrative and based on the known pharmacology of alprenolol and the general principles of prodrugs. Specific experimental values for (E)- and (Z)-Alprenoxime are not available.
The efficacy of (E)-Alprenoxime is a measure of its ability to be converted to the active antagonist, alprenolol, and subsequently block the effects of adrenergic agonists. As an antagonist, alprenolol has high affinity for the receptor but zero intrinsic activity; it does not elicit a response on its own but blocks the receptor from being activated by endogenous agonists like epinephrine and norepinephrine. drugbank.com
The comparative efficacy of (E)- and (Z)-alprenoxime would therefore be a function of the rate and extent of their conversion to alprenolol within the target tissue. Differences in the geometric configuration of the oxime could lead to differential recognition by the activating enzymes, resulting in one isomer being a more efficient prodrug than the other. However, without direct experimental evidence, it is difficult to quantify this difference.
Preclinical Pharmacological Research on E Alprenoxime
In Vitro Pharmacological Characterization
While specific in vitro studies on (E)-Alprenoxime are not extensively documented in publicly available literature, the pharmacological characterization of its parent compound, alprenolol (B1662852), and general methodologies provide a framework for understanding its potential molecular interactions.
Functional receptor response assays are crucial for determining how a compound interacts with a receptor to produce a biological effect. For β-adrenergic antagonists like (E)-Alprenoxime, these assays typically measure the compound's ability to block the effects of a known agonist.
Commonly used cell-based assays for G-protein coupled receptors (GPCRs), such as β-adrenoceptors, include cyclic AMP (cAMP) assays. revvity.com These assays quantify the intracellular levels of the second messenger cAMP produced upon receptor stimulation. An antagonist would be expected to inhibit the agonist-induced increase in cAMP. nih.gov For instance, studies on the related compound alprenolol have shown its antagonist activity at β-adrenoceptors. tocris.com Furthermore, some β-blockers, like alprenolol, have been found to stimulate β-arrestin-mediated signaling, which is a G-protein-independent pathway. nih.gov This can be assessed using β-arrestin recruitment assays. nih.gov
Radioligand binding assays are also a standard method to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and the test compound's ability to displace the radioligand is measured. nih.gov While specific data for (E)-Alprenoxime is not available, such assays would be essential to determine its binding affinity for β1- and β2-adrenergic receptors.
Biochemical studies are performed to understand a compound's potential for drug-drug interactions and its metabolic fate in the body. ahajournals.org These studies often involve investigating interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family, and assessing metabolic stability in liver-derived in vitro systems. nih.gov
Metabolic stability assays are typically conducted using liver microsomes or hepatocytes to predict the hepatic clearance of a compound. researchgate.netyoutube.comwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time, from which parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govresearchgate.net While specific metabolic stability data for (E)-Alprenoxime is not published, studies on alprenolol have indicated that it undergoes metabolism. The metabolic profile of a new chemical entity is a critical factor in its development. medchemexpress.com
Interactions with specific CYP isozymes are also evaluated to predict potential drug-drug interactions. nih.gov For example, some drugs can inhibit or induce certain CYP enzymes, affecting the metabolism of co-administered drugs. nih.gov Studies on alprenolol have shown that it can influence metabolic processes.
In Vivo Animal Model Investigations
The peripheral β-adrenergic blocking activity of alprenoxime (B1664800) has been evaluated in non-rodent models to understand its systemic effects. In a study involving rabbits, the beta-adrenergic blocking activity of this compound was assessed against isoprenaline-induced tachycardia. nih.gov The results indicated that this compound led to a transient and brief beta-blockade, in contrast to alprenolol, which produced a significant and long-lasting effect. nih.gov This suggests that this compound has weak systemic beta-adrenergic blocking activity. nih.gov
| Compound | Animal Model | Effect on Isoprenaline-Induced Tachycardia | Duration of Action |
| This compound | Rabbit | Transient beta-blockade | Brief |
| Alprenolol | Rabbit | Significant beta-blockade | Long-lasting |
This table summarizes the comparative peripheral beta-adrenergic blocking activity of this compound and alprenolol in a non-rodent model.
The cardiac electrophysiological effects of this compound have been investigated in adult mongrel dogs. medchemexpress.com In these studies, various electrophysiological parameters are measured to assess the drug's impact on cardiac conduction and refractoriness. nih.gov Standard electrophysiological testing involves measuring intervals such as the PA (intra-atrial conduction time), AH (atrioventricular nodal conduction time), and HV (His-ventricular conduction time) intervals. nih.gov
In a study on anesthetized dogs, the effects of several beta-blockers on atrio-ventricular conduction were examined. It was found that beta-blockers without intrinsic sympathomimetic activity (ISA) significantly increased atrial, nodal, and global effective refractory periods, while those with ISA did not cause such changes. While specific data for (E)-Alprenoxime's effect on these parameters is not detailed, a study protocol for this compound in dogs involved recording baseline electrophysiological parameters followed by administration of the compound to monitor changes in cardiac electrophysiology. medchemexpress.com
| Electrophysiological Parameter | Description | Normal Value Range (ms) in Dogs |
| PA interval | Intra-atrial conduction time | 25 - 55 |
| AH interval | Atrioventricular nodal conduction time | 55 - 125 |
| HV interval | His-ventricular conduction time | 35 - 55 |
This table presents key cardiac electrophysiological parameters and their typical ranges in dogs, which are assessed in studies evaluating the cardiac effects of compounds like (E)-Alprenoxime. nih.gov
The systemic beta-adrenoceptor blockade of this compound has been assessed in both rodent and non-rodent animal models. nih.gov In rats and rabbits, intravenous administration of this compound resulted in insignificant and transient bradycardia. nih.gov In contrast, a similar dose of alprenolol produced a sustained and significant bradycardia lasting for more than 30 minutes. nih.gov These findings support the observation that this compound has a weak systemic beta-adrenergic blocking and cardiovascular activity, which is a desirable characteristic for a topically applied ocular medication aiming to minimize systemic side effects. nih.gov
| Compound | Animal Model | Route of Administration | Effect on Heart Rate | Duration of Effect |
| This compound | Rat, Rabbit | Intravenous | Insignificant transient bradycardia | Transient |
| Alprenolol | Rat, Rabbit | Intravenous | Sustained and significant bradycardia | > 30 minutes |
This table provides a comparative overview of the systemic beta-adrenoceptor blockade effects of this compound and alprenolol in animal models. nih.gov
Bioreversion and Site-Specific Activation Studies of Ocular Prodrugs
(E)-Alprenoxime has been a subject of significant interest in preclinical research, primarily focusing on its role as a site-activated chemical delivery system for the β-adrenergic antagonist, alprenolol, to the eye. The core strategy behind its design is to enhance ocular bioavailability and reduce systemic side effects by ensuring the drug is activated at its target site within the eye.
Ocular Tissue Distribution and Metabolic Conversion of this compound Oxime/Methoxime Analogues
The ocular delivery of alprenolol is achieved through the sequential bioactivation of its prodrugs, such as (E)-Alprenoxime and its methoxime analogue. Following topical administration to the eye, these lipophilic prodrugs are designed to penetrate the corneal epithelium. Once inside the eye, they undergo a two-step metabolic conversion to the active parent drug, alprenolol.
The distribution and metabolism are localized to minimize systemic absorption and potential cardiovascular side effects associated with β-blockers. The design of these prodrugs aims for a high therapeutic index by confining the pharmacological activity to the ocular tissues.
Table 1: Metabolic Conversion Pathway of this compound Analogues
| Step | Reaction | Intermediate/Product | Primary Location in the Eye |
| 1 | Enzymatic Hydrolysis | Alprenolone (ketone) | Eye tissues |
| 2 | Enzymatic Reduction | Alprenolol (active drug) | Iris-ciliary body |
Enzymatic Mechanisms Governing Prodrug Activation in Target Tissues
The activation of (E)-Alprenoxime and its analogues is a carefully orchestrated process governed by specific enzymes located within the ocular tissues. This site-specific enzymatic activation is the cornerstone of its design as an ocular prodrug.
The first step, the hydrolysis of the oxime moiety to the ketone intermediate (alprenolone), is catalyzed by oxime hydrolases present in the eye. While the specific characterization of these hydrolases in ocular tissues is not extensively detailed in available literature, their activity is sufficient to initiate the bioactivation cascade.
The second and final step is the reduction of the ketone intermediate, alprenolone, to the pharmacologically active β-blocker, alprenolol. This reaction is predominantly carried out by carbonyl reductase enzymes. Research has specifically identified the presence and high activity of carbonyl reductase in the iris-ciliary body of the eye. This localization is particularly advantageous as the ciliary body is a primary target for antiglaucoma drugs. The enzymatic reduction by carbonyl reductase is crucial for the generation of the active therapeutic agent at the desired site of action. This targeted activation mechanism ensures that high concentrations of alprenolol are achieved locally in the eye, while systemic exposure remains low.
Table 2: Key Enzymes in the Bioactivation of (E)-Alprenoxime
| Enzyme | Reaction Catalyzed | Ocular Tissue with High Activity |
| Oxime Hydrolase (putative) | Hydrolysis of (E)-Alprenoxime to alprenolone | Ocular tissues |
| Carbonyl Reductase | Reduction of alprenolone to alprenolol | Iris-ciliary body |
Structure Activity Relationship Sar and Computational Studies
Conformational Analysis and Isomeric Influence on Biological Activity
The "(E)" designation in (E)-Alprenoxime refers to the configuration around the carbon-nitrogen double bond of the oxime. This specific stereochemistry dictates the spatial orientation of the hydroxyl group relative to the rest of the molecule. This orientation is crucial for how the molecule fits into the binding pocket of a receptor. While direct crystallographic studies of (E)-Alprenoxime complexed with its receptor are not available, insights can be drawn from related compounds. For instance, studies on isomeric bromoacetyl alprenolol (B1662852) menthanes have shown that different isomers (E and Z) can have varied interactions with the β-adrenoceptor, with some isomers binding irreversibly to the drug binding site while others interact with different sites on the receptor. This suggests that the geometry of the ligand is a key factor in determining the nature and location of its interaction with the receptor. The rigid nature of the oxime double bond in (E)-Alprenoxime, compared to a more flexible single bond, restricts the molecule's conformational freedom, presenting a more defined shape to the receptor.
The principles of stereochemistry are fundamental to pharmacology, as enantiomers of a chiral drug can exhibit significantly different biological activities. Like its parent compound alprenolol, (E)-Alprenoxime possesses a chiral center in its propanolamine (B44665) side chain. It is well-established for β-blockers that the (S)-enantiomer is significantly more potent in blocking β-adrenergic receptors than the (R)-enantiomer. mdpi.com This stereoselectivity arises from the specific three-point interaction of the antagonist with the receptor, involving the secondary amine, the hydroxyl group, and the aromatic ring. The precise spatial arrangement of these groups in the (S)-enantiomer allows for optimal binding to the receptor. Therefore, the pharmacological efficacy of (E)-Alprenoxime is expected to be highly dependent on the stereochemistry of its chiral carbon.
| Compound/Derivative | Modification | Observed Effect on Activity | Reference |
| O-[2-hydroxy-3-(tert-butylamino)propyl] dicyclopropyl ketoxime | Introduction of a dicyclopropyl ketoxime ether | β-adrenergic antagonist activity comparable to propranolol | |
| O-[3-(tert-butylamino)-2-hydroxypropyl]acetoxime | Introduction of an acetoxime ether | Displayed bronchoselectivity (β2/β1 ratio ~15) | nih.gov |
| Bromoacetyl alprenolol menthane isomers | Introduction of a bromoacetyl group and variation in E/Z isomerism | Isomers showed differential binding and modification of the β-adrenoceptor |
Computational Chemistry and Molecular Modeling Approaches
In the absence of extensive experimental data, computational methods provide a powerful lens through which to investigate the molecular properties of (E)-Alprenoxime and its interactions with biological targets.
Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to determine the electronic structure, reactivity, and optimized geometry of (E)-Alprenoxime. chemrxiv.orgmdpi.com These calculations can provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor and thus prone to specific types of interactions. For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the molecule's chemical reactivity and its potential to engage in charge-transfer interactions with the receptor. chemrxiv.org Furthermore, quantum chemical methods can be used to calculate properties such as dipole moments and polarizability, which are crucial for understanding electrostatic interactions with the receptor.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the (E)-Alprenoxime-receptor complex over time. nih.gov By simulating the movements of the ligand and the protein in a solvated environment, MD can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. mdpi.commedchemexpress.com For a compound like (E)-Alprenoxime, MD simulations could be used to compare the binding modes of the (E) and (Z) isomers, providing a rationale for any observed differences in their biological activity. Docking simulations, a related computational technique, can predict the preferred binding orientation of (E)-Alprenoxime within the active site of its target receptor, providing a static snapshot of the interaction. iomcworld.comnih.govnih.gov Such studies on alprenolol have provided insights into its binding with various receptors. nih.gov
| Computational Method | Application to (E)-Alprenoxime | Potential Insights | Reference |
| Density Functional Theory (DFT) | Geometry optimization and electronic property calculation | Optimized 3D structure, electron distribution, HOMO/LUMO energies, reactivity | chemrxiv.orgmdpi.com |
| Molecular Docking | Prediction of binding mode in a receptor active site | Preferred orientation, key interacting residues, binding energy estimation | nih.goviomcworld.comnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-receptor complex | Stability of binding, conformational changes, detailed analysis of intermolecular interactions over time | nih.govmdpi.commedchemexpress.com |
In Silico Prediction of Pharmacological Profiles and ADMET Properties
The development of novel therapeutic agents is increasingly reliant on computational methods to forecast their behavior in biological systems before synthesis and in vitro or in vivo testing. nih.govremedypublications.com These in silico approaches utilize sophisticated algorithms and models to predict a compound's pharmacological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netsimulations-plus.com For a novel compound such as (E)-Alprenoxime, these predictive studies are crucial for early-stage assessment of its potential as a drug candidate.
Detailed research findings from dedicated in silico studies on (E)-Alprenoxime are not extensively available in the public domain. However, based on the methodologies applied to structurally related compounds and the capabilities of modern predictive software, a theoretical predictive analysis can be outlined. Such an analysis would typically employ a variety of computational tools and models, such as Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular docking simulations. nih.govremedypublications.com
Predicted Pharmacological Profile:
The pharmacological profile of a compound can be predicted by screening it against a large database of known biological targets. This process, often involving molecular docking and similarity searching, can identify potential protein targets and thus suggest the compound's mechanism of action and potential therapeutic applications. For (E)-Alprenoxime, as a derivative of the known β-blocker alprenolol, predictions would likely focus on its affinity for adrenergic receptors. nih.govdrugbank.com However, in silico screening could also uncover novel, or "off-target," interactions that might lead to new therapeutic indications or explain potential side effects.
An illustrative table of a predicted pharmacological profile for (E)-Alprenoxime is presented below. This table demonstrates the type of data that would be generated from such a computational study.
Table 1: Illustrative Predicted Pharmacological Profile of (E)-Alprenoxime This table is for illustrative purposes only and is not based on published experimental data for (E)-Alprenoxime.
| Target Protein | Predicted Activity | Prediction Confidence | Method |
|---|---|---|---|
| Beta-1 Adrenergic Receptor | Antagonist | High | Molecular Docking, QSAR |
| Beta-2 Adrenergic Receptor | Antagonist | High | Molecular Docking, QSAR |
| 5-HT1A Receptor | Partial Agonist | Medium | Similarity Search, Pharmacophore |
| Cytochrome P450 2D6 | Substrate | High | Machine Learning Model |
Predicted ADMET Properties:
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools can predict a wide range of these properties, providing an early warning of potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity. simulations-plus.com These predictions are based on the molecular structure of the compound and are derived from large datasets of experimentally determined properties of other chemicals. nih.gov Commonly used software platforms for these predictions include ADMET Predictor®, ADMETlab, and SwissADME. simulations-plus.comscbdd.comscbdd.com
A summary of hypothetically predicted ADMET properties for (E)-Alprenoxime is provided in the table below. This illustrates the key parameters that are typically assessed in a computational ADMET study.
Table 2: Illustrative In Silico ADMET Profile of (E)-Alprenoxime This table is for illustrative purposes only and is not based on published experimental data for (E)-Alprenoxime.
| ADMET Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | > 90% | High oral absorption |
| Caco-2 Permeability (nm/s) | > 20 x 10⁻⁶ | High permeability | |
| P-glycoprotein Substrate | No | Low potential for efflux | |
| Distribution | Plasma Protein Binding | ~ 85% | Moderate to high binding |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS effects | |
| Volume of Distribution (L/kg) | 3.5 | Wide distribution in tissues | |
| Metabolism | CYP2D6 Substrate | Yes | Likely metabolism by CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Excretion | Renal Clearance (ml/min) | 50 | Primarily renal excretion |
| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
The integration of these predictive models allows for a comprehensive early-stage evaluation of new chemical entities like (E)-Alprenoxime, guiding further experimental studies and optimizing the drug discovery process.
Analytical Methodologies and Isotopic Labeling in E Alprenoxime Research
Advanced Analytical Techniques for (E)-Alprenoxime Quantification and Characterization
The analysis of (E)-Alprenoxime necessitates high-resolution methods to ensure isomeric purity, characterize its structure, and profile any potential metabolites. These methods are largely based on chromatographic and spectroscopic principles.
Chromatography is an indispensable tool for separating (E)-Alprenoxime from its (Z)-isomer and for the purification and identification of the compound and its metabolites from complex matrices. solubilityofthings.com Both gas and liquid chromatography are employed, often coupled with mass spectrometry for sensitive detection.
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of alprenolol (B1662852) and its derivatives. oup.comnih.gov For a compound like (E)-Alprenoxime, derivatization is typically required to increase its volatility and thermal stability. A common approach involves silylation of the hydroxyl group. The separation of the (E) and (Z) isomers would be achieved on a capillary column, likely a non-polar or medium-polarity phase like a crosslinked methyl siloxane column. faa.gov The retention times would differ between the two isomers, allowing for their quantification. Furthermore, GC-MS is a primary method for metabolite profiling of the parent drug, alprenolol, and would be similarly applied to study the metabolic fate of (E)-Alprenoxime. faa.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of β-blockers and their derivatives, offering excellent resolution for isomeric separations. mdpi.com For (E)-Alprenoxime, both normal-phase and reverse-phase HPLC could be utilized to separate the (E) and (Z) geometric isomers. The choice of stationary and mobile phases is crucial for achieving baseline separation. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, would be necessary to resolve the enantiomers of (E)-Alprenoxime, as the parent compound alprenolol is chiral. mdpi.comkoreascience.kr
Below is a table summarizing typical chromatographic conditions that would be applied in the analysis of (E)-Alprenoxime, extrapolated from methods used for alprenolol and other oxime isomers.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |
| GC-MS | HP-ULTRA-1 (crosslinked methyl siloxane) faa.gov | Helium faa.gov | Mass Spectrometry (MS) nih.gov | Isomeric purity, Metabolite profiling |
| HPLC | Reversed-Phase (C18, ODS-silica) | Acetonitrile/Water or Methanol/Buffer | UV, MS/MS researchgate.net | Isomeric separation, Quantification |
| Chiral HPLC | Cellobiohydrolase (CBH) or Polysaccharide-based CSP mdpi.comresearchgate.net | Organic modifiers with buffers | UV, MS/MS | Enantiomeric separation |
Spectroscopic techniques are essential for the definitive identification and structural characterization of (E)-Alprenoxime. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.
Mass Spectrometry (MS): As a detector for GC or HPLC, MS provides molecular weight information and fragmentation patterns that are unique to the compound's structure. For (E)-Alprenoxime, electron ionization (EI) in GC-MS would produce a characteristic fragmentation pattern, while softer ionization techniques like electrospray ionization (ESI) in LC-MS would yield the protonated molecular ion, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for unambiguous structural elucidation and for distinguishing between the (E) and (Z) isomers of alprenoxime (B1664800).
¹H NMR: The proton NMR spectrum would show characteristic signals for the allyl group, the aromatic protons, the propanolamine (B44665) side chain, and the oxime hydroxyl proton. nih.gov The chemical shift of the protons near the C=N bond would differ significantly between the (E) and (Z) isomers.
¹³C NMR: The carbon spectrum provides information on all the unique carbon atoms in the molecule, and like ¹H NMR, the chemical shifts of the carbons involved in and adjacent to the oxime functional group would be diagnostic for each isomer. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals unequivocally. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would map the connectivity within the molecule. nih.gov Most importantly, the Nuclear Overhauser Effect (NOE) is used to determine the stereochemistry of the oxime. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, spatial proximity between the oxime -OH proton and specific protons on the ring system would confirm the (E) configuration. nih.gov
The following table details the expected NMR signals for (E)-Alprenoxime, based on published data for alprenolol and related oxime structures. nih.govnih.gov
| Nucleus | Functional Group | Expected Chemical Shift (ppm) in DMSO-d₆ | Notes |
| ¹H | Oxime-OH | ~13.3 nih.gov | Signal is diagnostic for oxime; position can vary. |
| ¹H | Aromatic-H | 6.8 - 7.5 | Complex multiplet pattern. |
| ¹H | Allyl-H (CH=CH₂) | 5.0 - 6.1 | Characteristic vinyl proton signals. |
| ¹H | O-CH₂ (phenoxy) | ~4.1 | |
| ¹H | CH-OH | ~4.0 | |
| ¹H | CH-N | ~3.2 | |
| ¹³C | C=N (Oxime) | ~150-160 | Key signal for identifying the oxime group. |
| ¹³C | Aromatic-C | 115 - 158 | |
| ¹³C | O-CH₂ (phenoxy) | ~68 | |
| ¹³C | CH-OH | ~68 | Shift differs slightly from the parent alcohol. |
| ¹³C | CH-N | ~50 |
Synthesis and Application of Isotopic Labelled Analogues of (E)-Alprenoxime for Research Tracers
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic research. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into drug molecules to serve as tracers in various studies. nih.govnih.gov
Synthesis: The synthesis of an isotopically labeled version of (E)-Alprenoxime would involve incorporating stable isotopes at positions that are not metabolically labile, to ensure the label is retained during biological processing. For instance, deuterium could be introduced into the isopropyl group or the aromatic ring. Carbon-13 could be incorporated into the propanolamine backbone. The synthesis would start with a commercially available labeled precursor, which would then be carried through the synthetic route to produce the final labeled (E)-Alprenoxime. nih.gov
Application as Research Tracers: The primary application for isotopically labeled (E)-Alprenoxime is as an internal standard for quantitative analysis by mass spectrometry. nih.gov By adding a known amount of the heavy-isotope labeled analogue to a sample, any variability during sample preparation or instrument analysis can be precisely corrected for, leading to highly accurate quantification of the unlabeled drug.
Broader Pharmacological Context and Future Research Directions
Comparative Pharmacological Evaluation with Other Oxime-Based Compounds
The oxime functional group (RR′C=N–OH) is a versatile pharmacophore utilized in medicinal chemistry to develop a wide range of therapeutic agents. researchgate.netmdpi.com Its presence in a molecular structure, characterized by both a hydrogen bond acceptor and donor, allows for diverse biological activities. researchgate.net A comparative analysis of (E)-Alprenoxime with other oxime-containing compounds reveals shared structural motifs and highlights divergent therapeutic applications, from local anesthetics to antimicrobial and antiarrhythmic agents.
While direct studies on the local anesthetic properties of (E)-Alprenoxime are not prevalent, structural analogies can be drawn to known local anesthetics. Many local anesthetics are weak bases characterized by an aromatic group linked to an amine group, a structure that facilitates penetration of neuronal cell membranes. squarespace.com These drugs function by blocking fast sodium channels from within the neuron, a process dependent on the molecule's ionization state (pKa) relative to the tissue's pH. squarespace.com The unionized, lipophilic form crosses the membrane, while the intracellular, protonated form binds to the sodium channel. squarespace.com
(E)-Alprenoxime, with its aromatic moiety and the oxime functional group, shares general structural characteristics with these compounds. The lipophilicity and basicity inherent to its structure suggest a potential, though unexplored, capacity to interact with ion channels in a manner analogous to traditional local anesthetics. The investigation into this potential would require dedicated studies to determine its pKa, lipid solubility, and ability to modulate sodium channels.
The oxime scaffold is a well-established feature in the design of antimicrobial and antiparasitic agents. mdpi.comnih.gov Numerous synthetic oxime derivatives have demonstrated significant activity against a spectrum of pathogens, including bacteria, fungi, and malaria parasites. nih.govscispace.com
Research has shown that modifying existing antibiotics, such as cephalosporins, with an oxime moiety can enhance their properties. mdpi.com For example, several FDA-approved cephalosporin (B10832234) antibiotics, including cefuroxime (B34974) and cefpodoxime, incorporate an oxime group, which contributes to their stability against β-lactamases. mdpi.commdpi.com Other synthetic oximes have been developed as standalone antimicrobial agents. For instance, a series of flavonyl oxime ether derivatives showed notable in vitro antibacterial and antifungal activities, with one compound exhibiting superior antifungal efficacy compared to ketoconazole (B1673606) and fluconazole. nih.gov Similarly, certain oxime derivatives of phenothiazine (B1677639) and 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone have been found to possess moderate to good antibacterial and antifungal properties. eurjchem.comnih.gov
In the realm of antiparasitic research, C-9 oxime derivatives of the macrolide desmycosin have shown activity against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria. scispace.com The modification of the parent compound into an oxime derivative provides a pathway to develop new and effective antimalarials. scispace.com
| Oxime Compound Class | Target Pathogen/Activity | Key Research Finding | Reference |
|---|---|---|---|
| Cephalosporin-Based Oximes (e.g., Cefuroxime) | Gram-negative Bacteria | The oxime moiety provides resistance to β-lactamase enzymes. mdpi.commdpi.com | mdpi.com, mdpi.com |
| Flavonyl Oxime Ethers | Fungi and Bacteria | Compound F3 showed better antifungal activity than standard drugs like ketoconazole. nih.gov | nih.gov |
| Phenothiazine Oxime Derivatives | Bacteria and Fungi | Several derivatives exhibited moderate to good antimicrobial activity at concentrations of 5-100 mcg/mL. eurjchem.com | eurjchem.com |
| Desmycosin C-9 Oxime Derivatives | Plasmodium falciparum (Malaria) | Showed antimalarial activity against chloroquine-resistant strains. scispace.com | scispace.com |
| Naringenin Oxime Derivatives | Staphylococcus aureus, Bacillus subtilis | Two derivatives had MIC values below 12.5 µg/mL, a significant improvement over the inactive parent compound. mdpi.com | mdpi.com |
The therapeutic landscape for cardiac arrhythmias is dominated by drugs that modulate cardiac ion channels. researchgate.net While direct research linking (E)-Alprenoxime to antiarrhythmic activity is limited, the broader class of oximes and related nitrogen-containing compounds has been explored in this context. The primary mechanism of many antiarrhythmic drugs involves the blockade of sodium, potassium, or calcium channels to alter the cardiac action potential. emcrit.orgplos.org
For instance, the alkaloid oxymatrine (B1678083) has demonstrated antiarrhythmic effects in animal models by shortening the action potential duration. nih.gov It achieves this by reducing the L-type calcium current (I(Ca-L)), enhancing the transient outward potassium current (I(to)), and inhibiting the inward rectifier potassium current (I(K1)). nih.gov Although oxymatrine is not a classic oxime, its action on multiple ion channels provides a framework for evaluating other compounds. Given that (E)-Alprenoxime is a modulator of nicotinic acetylcholine (B1216132) receptors, which are themselves ion channels, exploring its potential off-target effects on cardiac ion channels could be a relevant avenue for future research. This is particularly pertinent as some modern antiarrhythmic strategies target multiple ion channels simultaneously. mdpi.com
Q & A
Q. How can qualitative research enhance quantitative findings on (E)-Alprenoxime’s tolerability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
